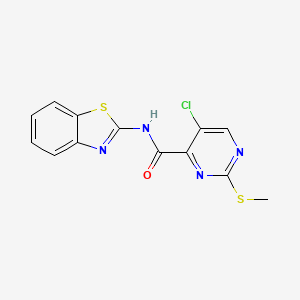

N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Description

N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4OS2/c1-20-12-15-6-7(14)10(17-12)11(19)18-13-16-8-4-2-3-5-9(8)21-13/h2-6H,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEYSIMKKSVKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as piperidine and solvents like ethanol to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction time . These methods are optimized for scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenation and other substitution reactions are common, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

Antimicrobial Properties

Research has indicated that compounds with benzothiazole and pyrimidine moieties exhibit significant antimicrobial activities. Specifically, N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide has been evaluated for its efficacy against various bacterial strains. Studies suggest that the presence of the benzothiazole ring enhances the compound's ability to disrupt bacterial cell membranes, leading to cell death.

Anticancer Activity

The compound has shown promise in anticancer research. Investigations into its cytotoxic effects on cancer cell lines have revealed that it can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Applications

N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antitubercular Activity

Recent studies have explored the synthesis of benzothiazole derivatives for their antitubercular activity. This compound may serve as a lead structure for developing new treatments against Mycobacterium tuberculosis, particularly in cases resistant to conventional therapies.

Sensor Technology

The unique photophysical properties of N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide make it suitable for use in sensor technologies. Its ability to undergo excited-state intramolecular proton transfer allows it to function as an acid-base vapor sensor. This property can be harnessed for detecting environmental pollutants or hazardous gases.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial activity.

2-arylbenzothiazoles: Widely studied for their pharmacological properties.

Uniqueness

N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide stands out due to its unique combination of benzothiazole and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .

Activité Biologique

N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be summarized as follows:

- Molecular Formula : C11H10ClN3OS

- Molecular Weight : 273.74 g/mol

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | < 50 μg/mL |

| Staphylococcus aureus | < 40 μg/mL |

| Salmonella typhimurium | < 132 μg/mL |

The compound exhibited broad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria .

2. Antitumor Activity

The antitumor potential of this compound has been explored in several studies. It has been tested against various human lung cancer cell lines, including A549 and HCC827. The results indicate significant cytotoxic effects:

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D |

| HCC827 | 5.13 ± 0.97 | 2D |

| NCI-H358 | 4.01 ± 0.95 | 3D |

These findings suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .

The mechanism by which N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide exerts its biological effects is still under investigation. However, it is believed that the benzothiazole structure plays a crucial role in its interaction with biological targets, potentially affecting cellular pathways involved in proliferation and survival.

Case Studies

A case study involving the synthesis and evaluation of related benzothiazole derivatives highlighted their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. The study demonstrated that modifications to the benzothiazole core could enhance activity against resistant strains, suggesting that similar strategies could be applied to optimize N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide for better efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.